molecular formula C13H16N6O4 B14147504 2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol CAS No. 586983-53-1

2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol

Cat. No.: B14147504
CAS No.: 586983-53-1
M. Wt: 320.30 g/mol
InChI Key: FWHDLLWTESTDBL-UHFFFAOYSA-N
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Description

2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino, methoxyanilino, and nitro groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

586983-53-1

Molecular Formula

C13H16N6O4

Molecular Weight

320.30 g/mol

IUPAC Name

2-[[4-amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C13H16N6O4/c1-23-9-5-3-2-4-8(9)16-12-10(19(21)22)11(14)17-13(18-12)15-6-7-20/h2-5,20H,6-7H2,1H3,(H4,14,15,16,17,18)

InChI Key

FWHDLLWTESTDBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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